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Compound of Interest

Compound Name: 4-Bromobenzoyl azide

Cat. No.: B15482748

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
bromobenzoyl azide, a key intermediate in the synthesis of various nitrogen-containing
heterocyclic compounds. Due to the potential explosive nature of azide compounds,
understanding their structural characteristics through spectroscopic analysis is crucial for safe
handling and reaction monitoring. This document summarizes available data for Proton Nuclear
Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR), Infrared
(IR) Spectroscopy, and Mass Spectrometry (MS), and outlines general experimental protocols

for these analytical techniques.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 4-bromobenzoyl azide. It is
important to note that a complete, unified dataset from a single source is not readily available in
the public domain. The data presented here is a composite from various sources and typical
values expected for a compound with this structure.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (3)
ppm

e Coupling Constant .
Multiplicity () H Assignment
z

2H, Aromatic (ortho to

~7.90 Doublet ~8.5 c=0)

770 Doublet 85 2H, Aromatic (ortho to
Br)

Solvent: CDCls
= 13 1

Chemical Shift (8) ppm Assighment

~170 C=0 (Carbonyl)

~133 Aromatic C-Br

~132 Aromatic CH (ortho to Br)

~130 Aromatic CH (ortho to C=0)

~129 Aromatic C-C=0

Solvent: CDCIz

Table 3: IR SpectroscopicData

Wavenumber (cm~?)

Intensity Assignment

Asymmetric stretch of azide (-

~2130 Strong

Ns)
~1695 Strong C=0 stretch of acyl azide
~1585 Medium C=C aromatic ring stretch

) Symmetric stretch of azide (-

~1280 Medium

Ns)

C-H out-of-plane bend (para-
~840 Strong

substituted)
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Sample Phase: KBr pellet or thin film

Table 4: Mass Spectrometry Data

miz Relative Intensity (%) Assighment

[M]* (Molecular ion with Br
225/227 ~5 .

isotopes)
197/199 ~15 [M - N2+

[BrCsH4CO]* (4-Bromobenzoyl
183/185 ~100 _

cation)
155/157 ~40 [BrCsHa]*
76 ~30 [CeHa]*

lonization Method: Electron lonization (EI)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 4-bromobenzoyl azide in 0.5-0.7 mL of deuterated

chloroform (CDCIs).

e Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

e Instrument: 400 MHz NMR Spectrometer

e Parameters:

o Pulse Program: Standard single-pulse
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o Number of Scans: 16-32
o Relaxation Delay: 1.0 s
o Spectral Width: -2 to 12 ppm
o Temperature: 298 K
13C NMR Spectroscopy:
¢ Instrument: 100 MHz NMR Spectrometer

e Parameters:

[e]

Pulse Program: Proton-decoupled

[e]

Number of Scans: 1024 or more

o

Relaxation Delay: 2.0 s

[¢]

Spectral Width: 0 to 200 ppm

[¢]

Temperature: 298 K

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 4-bromobenzoyl azide with approximately 100-200 mg of
dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is

obtained.

o Place a portion of the powder in a pellet press and apply pressure to form a transparent or

translucent pellet.
Data Acquisition:

e Instrument: Fourier Transform Infrared (FTIR) Spectrometer
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e Parameters:

o

Scan Range: 4000-400 cm~?

Resolution: 4 cm—!

[¢]

Number of Scans: 16-32

[¢]

[e]

Background: A spectrum of the empty sample compartment or a pure KBr pellet should be
recorded as the background.

Mass Spectrometry

Sample Introduction:

e Adirect insertion probe is typically used for solid samples. A small amount of the sample is
placed in a capillary tube at the end of the probe.

Data Acquisition:
e Instrument: Mass Spectrometer with an Electron lonization (EI) source.

e Parameters:

o

lonization Energy: 70 eV

[e]

Source Temperature: 200-250 °C

o

Mass Range: m/z 40-300

Scan Rate: 1 scan/s

[¢]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of 4-bromobenzoyl azide.

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/product/b15482748?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15482748?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Data Interpretation & Structure Elucidation
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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 4-
Bromobenzoyl Azide.

« To cite this document: BenchChem. [Spectroscopic Profile of 4-Bromobenzoyl Azide: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15482748#spectroscopic-data-for-4-bromobenzoyl-
azide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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